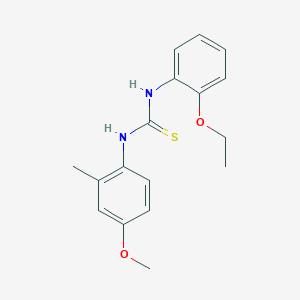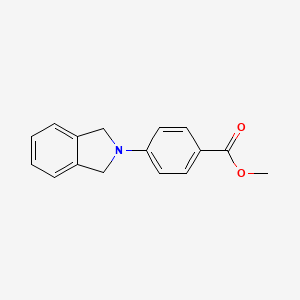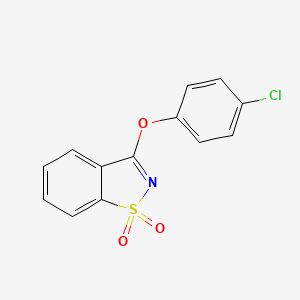![molecular formula C17H19NO4S B5761470 N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MGS or MSVII-105, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Mecanismo De Acción
The mechanism of action of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is not fully understood. However, studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting PKC activity, N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and survival. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its high potency and specificity. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its poor solubility in water, which can make it difficult to use in experiments.
Direcciones Futuras
For the study of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine include the development of more potent and selective inhibitors of PKC, investigation of the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in combination with other anti-cancer drugs, and further studies to investigate the potential use of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by the addition of 3-methylbenzylamine. The product is then purified by column chromatography to obtain a white solid.
Aplicaciones Científicas De Investigación
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-6-8-16(9-7-13)23(21,22)18(12-17(19)20)11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZNEMSEREDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)






![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)